

A Comparative Guide to the Spectroscopic Data of Fluorinated Cyclohexanones

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Compound of Interest

Compound Name: 4-Fluorocyclohexanone

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Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Fluorinated cyclohexanones, in particular, serve as versatile building blocks for synthesizing a wide array of pharmaceuticals and agrochemicals. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, are directly linked to its high electronegativity and steric demand.[1] A thorough understanding of the structure and conformation of these fluorinated synthons is paramount, and spectroscopic techniques are the primary tools for this elucidation.

This guide provides a comprehensive comparison of the spectroscopic data for a series of mono-, di-, and polyfluorinated cyclohexanones. We will delve into the nuances of Nuclear Magnetic Resonance (^1H , ^{13}C , and ^{19}F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into how the number and position of fluorine substituents dictate the spectral output. This document is intended for researchers, scientists, and drug development professionals who work with and characterize these valuable fluorinated compounds.

The Influence of Fluorine on Cyclohexanone Conformation and Spectroscopy

The introduction of fluorine onto the cyclohexanone ring significantly perturbs its electronic environment and conformational equilibrium.[2][3] The strong electron-withdrawing nature of fluorine deshields adjacent nuclei, leading to downfield shifts in NMR spectra. Furthermore, the presence of the spin- $\frac{1}{2}$ active ^{19}F nucleus introduces characteristic splitting patterns through spin-spin coupling with ^1H and ^{13}C nuclei, providing invaluable structural information.[4][5] In IR spectroscopy, the C-F bond exhibits strong absorption bands, while in mass spectrometry, the fragmentation patterns are often influenced by the presence of fluorine.

The conformational preference of a fluorine substituent (axial vs. equatorial) on the cyclohexane ring is a delicate balance of steric and electronic effects, including the gauche effect and electrostatic interactions.[2][6] These conformational preferences can be studied in detail using variable-temperature NMR experiments.[2]

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols for spectroscopic analysis are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H , ^{13}C , and ^{19}F NMR spectra for structural elucidation and conformational analysis.

Methodology:

- Sample Preparation:
 - Dissolve 5-10 mg of the fluorinated cyclohexanone in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , Acetone- d_6).
 - Ensure the solvent is free from residual water and other impurities.
 - Transfer the solution to a 5 mm NMR tube.

- ^1H NMR Acquisition:
 - Acquire the spectrum on a 400 MHz or higher field spectrometer.
 - Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ^{13}C NMR Acquisition:
 - Acquire the spectrum with proton decoupling.
 - Due to the presence of C-F coupling, multiplets are expected.[4][7]
 - Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 200-220 ppm.
 - For complex spectra, consider acquiring ^{19}F -decoupled ^{13}C NMR spectra if the instrumentation is available.[8]
- ^{19}F NMR Acquisition:
 - Acquire the spectrum with proton decoupling.
 - ^{19}F NMR offers a wide chemical shift range, minimizing signal overlap.[5][9]
 - Typical parameters: 128 scans, relaxation delay of 2 seconds, spectral width of ~300 ppm.
 - Use an external reference standard such as CFCl_3 ($\delta = 0$ ppm) or hexafluorobenzene ($\delta = -164.9$ ppm).[10]

Infrared (IR) Spectroscopy

Objective: To identify functional groups, particularly the carbonyl (C=O) and carbon-fluorine (C-F) stretching vibrations.

Methodology:

- Sample Preparation:
 - For liquid samples, a thin film can be prepared between two NaCl or KBr plates.
 - For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
 - Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.
- Data Acquisition:
 - Record the spectrum in the mid-IR range (4000-400 cm^{-1}).
 - Acquire at least 16 scans for a good signal-to-noise ratio.
 - Perform a background scan of the empty sample holder or pure solvent.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the fluorinated cyclohexanones.

Methodology:

- Sample Introduction:
 - Introduce the sample via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Ionization:
 - Electron Ionization (EI) is commonly used for GC-MS and provides characteristic fragmentation patterns.
 - Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for LC-MS.
- Data Acquisition:

- Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
- The mass spectra of fluorinated compounds can be complex, but often show characteristic ions like CF_3^+ .[\[11\]](#)[\[12\]](#)

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for a selection of fluorinated cyclohexanones. The data is compiled from various literature sources and serves as a comparative reference.

Compound	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	¹⁹ F NMR (δ, ppm)	IR (ν, cm ⁻¹)	Key MS Fragments (m/z)
Cyclohexanone	2.2-2.4 (m, 4H), 1.8-1.9 (m, 6H)[13][14]	211.2 (C=O), 42.0 (α-CH ₂), 27.1 (β-CH ₂), 25.1 (γ-CH ₂)	N/A	1710 (C=O), 2940, 2860 (C-H)[15][16]	98 (M ⁺), 83, 70, 55, 42[17]
2-Fluorocyclohexanone	4.8-5.0 (dm, ¹ JHF ≈ 48 Hz, 1H), 1.8-2.6 (m, 8H)	205.1 (d, ² JCF ≈ 20 Hz, C=O), 88.5 (d, ¹ JCF ≈ 190 Hz, CHF)	-180 to -190	1725 (C=O), 1100-1000 (C-F)	116 (M ⁺), 97, 88, 69
4-Fluorocyclohexanone	4.6-4.8 (dt, ¹ JHF ≈ 49 Hz, 1H), 2.1-2.6 (m, 8H)	208.5 (d, ⁴ JCF ≈ 1.5 Hz, C=O), 88.9 (d, ¹ JCF ≈ 175 Hz, CHF)	-170 to -180	1720 (C=O), 1150-1050 (C-F)	116 (M ⁺), 98, 70, 57
2,2-Difluorocyclohexanone	2.0-2.2 (m, 4H), 2.5-2.7 (t, 2H)	200.3 (t, ² JCF ≈ 25 Hz, C=O), 118.7 (t, ¹ JCF ≈ 240 Hz, CF ₂)	-90 to -100	1740 (C=O), 1200-1100 (C-F)	134 (M ⁺), 115, 84, 69
2,2,6,6-Tetrafluorocyclohexanone	2.1-2.3 (m, 4H)	195.5 (quint, ² JCF ≈ 30 Hz, C=O), 120.1 (t, ¹ JCF ≈ 250 Hz, CF ₂)	-95 to -105	1755 (C=O), 1250-1150 (C-F)	170 (M ⁺), 151, 120, 100, 69

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data presented here are representative values.

Interpretation of Spectroscopic Data

NMR Spectroscopy

- ^1H NMR: The proton attached to the same carbon as fluorine (geminal proton) appears as a doublet of multiplets with a large coupling constant (^1JHF) of approximately 45-50 Hz. Protons on adjacent carbons also show smaller H-F couplings.
- ^{13}C NMR: The carbon directly bonded to fluorine exhibits a large one-bond coupling constant (^1JCF) of 170-250 Hz, appearing as a doublet for a single fluorine or a triplet for a CF_2 group. [4] The carbonyl carbon also shows a smaller two-bond coupling (^2JCF). [18] The presence of fluorine generally causes a downfield shift for the α -carbon and a smaller upfield or downfield shift for the β -carbon.
- ^{19}F NMR: This is often the most informative nucleus for fluorinated compounds due to its high sensitivity and wide chemical shift range. [9][19] The chemical shift is highly sensitive to the electronic environment and the position of the fluorine on the ring. [20]

Infrared Spectroscopy

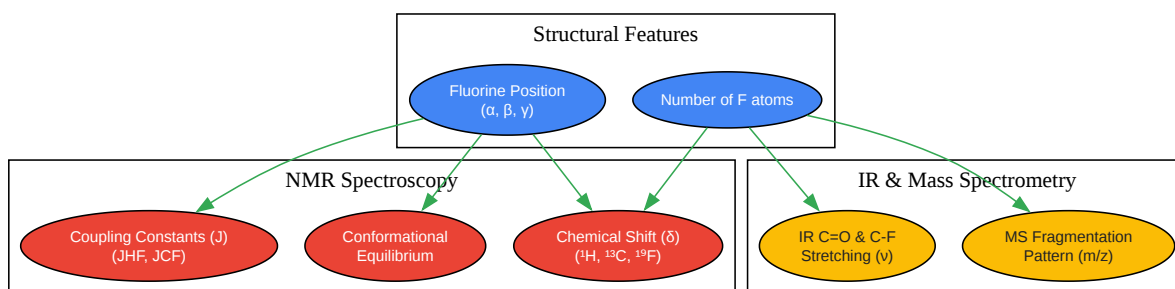
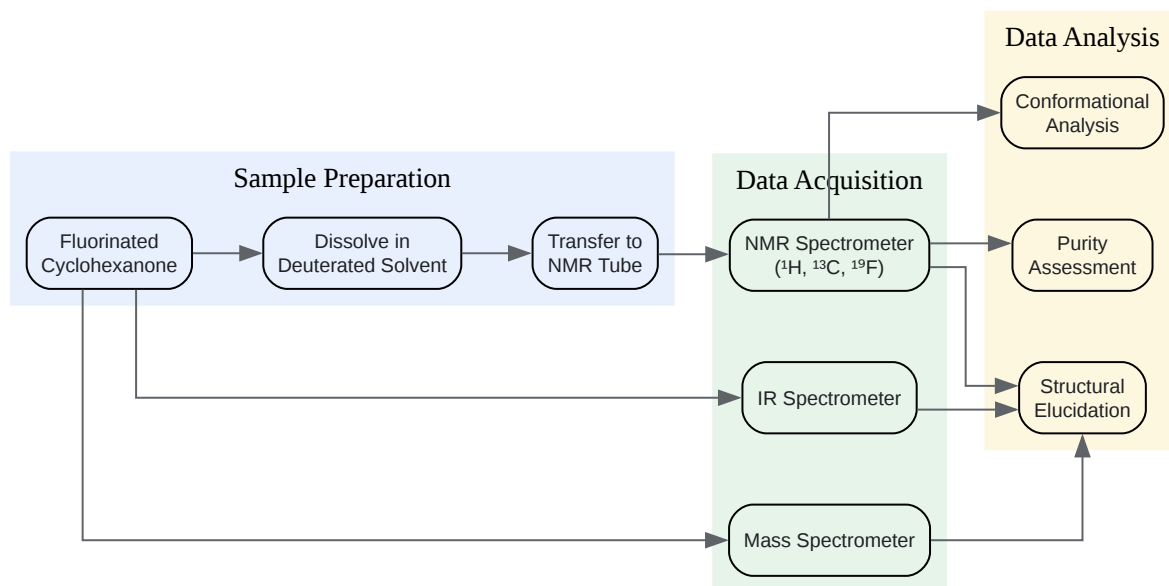
The most significant changes in the IR spectrum upon fluorination are the appearance of strong C-F stretching bands in the $1250\text{-}1000\text{ cm}^{-1}$ region and a shift in the carbonyl ($\text{C}=\text{O}$) stretching frequency. [21][22] The electronegative fluorine atoms inductively withdraw electron density from the carbonyl group, leading to a higher frequency (shorter wavelength) for the $\text{C}=\text{O}$ stretch. [15]

Mass Spectrometry

Fluorinated cyclohexanones generally show the molecular ion peak, although its intensity can be low. [11] Fragmentation often involves the loss of HF, CO, and small fluorinated fragments. The presence of characteristic ions such as $[\text{M}-\text{HF}]^+$ and CF_3^+ (if present) can be diagnostic. [12]

Visualizing Structural and Spectroscopic Relationships

The following diagrams illustrate the key concepts discussed in this guide.



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Caption: Influence of fluorine substitution on spectroscopic properties.

Conclusion

The spectroscopic characterization of fluorinated cyclohexanones is a multifaceted process that provides a wealth of structural and conformational information. By understanding the fundamental principles of how fluorine influences NMR, IR, and MS data, researchers can confidently identify and characterize these important molecules. This guide serves as a foundational resource for interpreting the spectra of fluorinated cyclohexanones, ultimately aiding in the rational design and development of novel fluorinated compounds for a variety of applications.

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